![molecular formula C21H17N3OS B3159083 N'-[3-氰基-4-(2-噻吩基)-4H-苯并[h]色烯-2-基]-N,N-二甲基亚氨基甲酰胺 CAS No. 860787-49-1](/img/structure/B3159083.png)

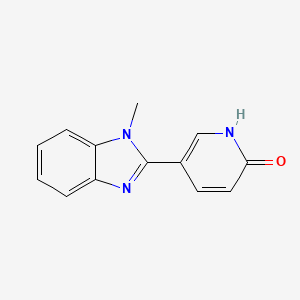

N'-[3-氰基-4-(2-噻吩基)-4H-苯并[h]色烯-2-基]-N,N-二甲基亚氨基甲酰胺

描述

“N’-[3-cyano-4-(2-thienyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide” is a complex organic compound. It belongs to the class of heterocyclic compounds known as 2H/4H-chromenes . These compounds are known for their versatile biological profiles, simple structure, and mild adverse effects . They have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Synthesis Analysis

The synthesis of such compounds involves several routes that researchers have discovered . For instance, the multicomponent reaction of salicylaldehydes, malononitrile, and dialkyl phosphites catalyzed by pentamethyldiethylenetriamine (PMDTA) has been used to provide bicyclic derivatives in high yields .Molecular Structure Analysis

The molecular formula of this compound is C21H17N3OS . It is a bicyclic oxygen heterocycle-containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . Four common structure motifs are formed, which depend on 9th carbons in the ring, where 8th carbons are sp2, and the remaining carbons are sp3 hybridized .Chemical Reactions Analysis

The chemical reactions involving this compound are quite complex and involve multiple mechanisms . The direct assessment of activities with the parent 2H/4H-ch derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .科学研究应用

药理学中的合成方案和核心结构

“N'-[3-氰基-4-(2-噻吩基)-4H-苯并[h]色烯-2-基]-N,N-二甲基亚氨基甲酰胺”是一种复杂的分子,属于具有潜在药理应用的合成化合物类别。尽管文献中没有直接提到这种特定化合物,但具有类似结构的化合物,例如 6H-苯并[c]色烯-6-酮,作为具有相当药理重要性的次级代谢产物的核心结构。这些化合物的合成方案涉及铃木偶联反应、自由基介导的环化和与迈克尔受体的反应,突出了合成多功能性和产生药理活性衍生物的潜力 (Mazimba,2016)。

来自蓝藻的抗菌化合物

对蓝藻的研究已经发现多种具有显着抗菌活性的化合物。这些化合物属于多种化学类别,包括生物碱、芳香化合物和环肽,证明了源自天然的生物活性分子在开发新的抗菌剂中做出贡献的潜力。这些化合物的结构多样性和生物活性突出了天然产物研究在发现针对多重耐药病原体的新型疗法中的潜力 (Swain、Paidesetty 和 Padhy,2017)。

细胞色素 P450 同工型的化学抑制剂

研究人肝微粒体中细胞色素 P450 同工型的化学抑制剂对于理解药物代谢和预测药物-药物相互作用至关重要。选择性抑制剂对于破译特定 CYP 同工型参与药物代谢至关重要,从而促进更安全、更有效的药物开发和使用。这一研究领域突出了药理学中精度的重要性,尤其是在基于代谢的药物治疗优化中 (Khojasteh 等人,2011)。

含氮消毒副产物的先驱物

对饮用水中含氮消毒副产物 (N-DBP) 先驱物的研究表明,已知的先驱物,特别是氨基酸,可能无法充分解释某些 N-DBP 的观察浓度。这项研究对公共卫生具有重要意义,因为它为水处理实践和 N-DBP 的监管提供了信息,而 N-DBP 以其高毒性而闻名。了解这些化合物的形成和控制对于确保饮用水的安全至关重要 (Bond、Templeton 和 Graham,2012)。

属性

IUPAC Name |

N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-24(2)13-23-21-17(12-22)19(18-8-5-11-26-18)16-10-9-14-6-3-4-7-15(14)20(16)25-21/h3-11,13,19H,1-2H3/b23-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJLBCKONXTIPI-YDZHTSKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=C(C(C2=C(O1)C3=CC=CC=C3C=C2)C4=CC=CS4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2,2-trifluoro-1-{1-[3-(trifluoromethyl)benzyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-1-ethanone](/img/structure/B3159035.png)

![N-[3-cyano-4-(methylsulfonyl)phenyl]nicotinamide](/img/structure/B3159051.png)

![3-[(3-nitrobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-amine](/img/structure/B3159056.png)

![N-{1-[2-(dimethylamino)ethyl]-1H-indazol-5-yl}thiourea](/img/structure/B3159059.png)

![5-[(4-Fluorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3159073.png)

![2-{2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3159074.png)

![[[2,5-Bis(2,2,2-trifluoroethoxy)benzoyl]amino] 4-chlorobenzoate](/img/structure/B3159086.png)

![2-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-4-quinolinecarboxylic acid](/img/structure/B3159093.png)

![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-fluorobenzoate](/img/structure/B3159097.png)

![N-benzoyl-N'-[3-(dimethylamino)phenyl]thiourea](/img/structure/B3159103.png)

![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B3159106.png)